エトリプタミン

概要

説明

米国アップジョン社の製薬会社によって1960年代に開発され、モノナセという商品名で抗うつ剤として使用されました . しかし、顆粒球減少症が容認できないほど発生することが判明したため、開発は中止され、後にスケジュールI規制薬物に分類されました .

2. 製法

合成経路と反応条件: エトリプタミンは、いくつかの方法によって合成することができます。一般的な合成経路の1つは、トリプタミンをヨウ化エチルでアルキル化する方法で、これは炭酸カリウムなどの塩基の存在下で行われます。 この反応は、通常、ジメチルホルムアミドなどの有機溶媒中で、高温で行われます .

工業生産方法: エトリプタミンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を達成するために、反応条件を厳密に管理する必要があります。 連続フロー反応器や自動化システムを使用することで、一貫性を維持しながら生産規模を拡大することができます .

3. 化学反応の分析

反応の種類: エトリプタミンは、以下を含むさまざまな化学反応を起こします。

酸化: エトリプタミンは、酸化されて対応するインドール誘導体になることがあります。

還元: 還元反応は、エトリプタミンをその還元形に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまなインドール誘導体や置換トリプタミンが含まれ、これらは異なる薬理作用を持つ可能性があります .

4. 科学研究への応用

化学: エトリプタミンは、他のトリプタミン誘導体の合成のための前駆体として役立ちます。

生物学: セロトニンとの構造的類似性から、神経伝達物質系に関する研究に使用されます。

医学: 抗うつ剤としての使用は中止されましたが、エトリプタミンは、その精神活性作用のために、薬理学研究において依然として注目されています。

科学的研究の応用

Chemistry: Etryptamine serves as a precursor for the synthesis of other tryptamine derivatives.

Biology: It is used in studies related to neurotransmitter systems due to its structural similarity to serotonin.

Medicine: Although its use as an antidepressant was discontinued, etryptamine is still of interest in pharmacological research for its psychoactive properties.

Industry: Etryptamine and its derivatives are used in the development of new psychoactive substances and potential therapeutic agents

作用機序

エトリプタミンは、主にモノアミンオキシダーゼの阻害を通じて作用を発揮します。モノアミンオキシダーゼは、セロトニン、ノルエピネフリン、ドーパミンなどのモノアミンの分解に関与する酵素です . この酵素を阻害することで、エトリプタミンは脳内のこれらの神経伝達物質のレベルを上昇させ、その結果、抗うつ効果や覚醒作用が得られます。 さらに、エトリプタミンはセロトニンの放出剤としても作用し、その精神活性作用をさらに高めます .

6. 類似の化合物との比較

エトリプタミンは、α-メチルトリップタミンやジメチルトリップタミンなどの他のトリプタミンと構造的および薬理学的に関連しています。 α-メチルトリップタミンと比較して、覚醒作用や幻覚作用は弱く、気分の高揚や運動活動という点では、3,4-メチレンジオキシ-N-メチルアンフェタミン (MDMA) の効果によく似ています .

類似の化合物:

- α-メチルトリップタミン

- ジメチルトリップタミン

- 3,4-メチレンジオキシ-N-メチルアンフェタミン (MDMA)

- 5-メトキシ-N,N-ジイソプロピルトリップタミン (5-MeO-DiPT)

- 5-メトキシ-N,N-ジアリルトリプタミン (5-MeO-DALT)

エトリプタミンのモノアミンオキシダーゼ阻害とセロトニン放出の独特な組み合わせは、科学研究と潜在的な治療用途の両方において、非常に興味深い化合物となっています。

生化学分析

Biochemical Properties

Etryptamine plays a significant role in biochemical reactions, primarily through its interaction with monoamine oxidase enzymes. It acts as a non-hydrazine reversible inhibitor of monoamine oxidase, which leads to an increase in the levels of monoamines such as serotonin, norepinephrine, and dopamine . These interactions are crucial as they influence various physiological and psychological processes. Etryptamine’s structural similarity to other indole-based psychedelics also contributes to its biochemical activity .

Cellular Effects

Etryptamine affects various types of cells and cellular processes. It has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine . This release influences cell signaling pathways, particularly those involving serotonin receptors. Etryptamine’s impact on gene expression and cellular metabolism is also notable, as it can lead to changes in mood and behavior . Additionally, etryptamine’s interaction with serotonin receptors can affect gastrointestinal motility and other physiological functions .

Molecular Mechanism

At the molecular level, etryptamine exerts its effects through several mechanisms. It inhibits monoamine oxidase, which prevents the breakdown of monoamines and increases their availability in the synaptic cleft . Etryptamine also acts as a non-selective serotonin receptor agonist, which means it can bind to and activate multiple serotonin receptor subtypes . These interactions lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways, ultimately affecting mood, behavior, and other physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of etryptamine can change over time. Studies have shown that etryptamine is relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization and downregulation . Additionally, etryptamine’s degradation products can have different biochemical activities, which may influence long-term cellular function . In vitro and in vivo studies have also observed that etryptamine’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of etryptamine in animal models vary with different dosages. At low doses, etryptamine can increase locomotor activity and elevate mood, similar to the effects of MDMA . At higher doses, etryptamine can induce neurotoxicity, particularly in serotonergic neurons . Threshold effects have been observed, where low doses produce mild stimulant effects, while higher doses can lead to more pronounced psychoactive and potentially adverse effects . Toxicity studies in animal models have highlighted the importance of careful dosage control when investigating etryptamine’s effects .

Metabolic Pathways

Etryptamine is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase enzymes. These enzymes metabolize etryptamine to produce indole-3-acetaldehyde, which can further be converted to other metabolites . Etryptamine’s effects on metabolic flux and metabolite levels can influence various physiological processes, including neurotransmitter synthesis and degradation .

Transport and Distribution

Etryptamine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, etryptamine can interact with transporters and binding proteins that facilitate its movement and localization . These interactions can affect etryptamine’s accumulation in specific tissues and its overall bioavailability .

Subcellular Localization

The subcellular localization of etryptamine is influenced by its chemical structure and interactions with cellular components. Etryptamine can localize to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . Understanding etryptamine’s subcellular localization is crucial for elucidating its biochemical and physiological effects .

準備方法

Synthetic Routes and Reaction Conditions: Etryptamine can be synthesized through several methods. One common synthetic route involves the alkylation of tryptamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of etryptamine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

化学反応の分析

Types of Reactions: Etryptamine undergoes various chemical reactions, including:

Oxidation: Etryptamine can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert etryptamine into its reduced forms.

Substitution: Etryptamine can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or alkylating agents.

Major Products Formed: The major products formed from these reactions include various indole derivatives and substituted tryptamines, which can have different pharmacological properties .

類似化合物との比較

- Alpha-methyltryptamine

- Dimethyltryptamine

- 3,4-methylenedioxy-N-methylamphetamine (MDMA)

- 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

- 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT)

Etryptamine’s unique combination of monoamine oxidase inhibition and serotonin release makes it a compound of significant interest in both scientific research and potential therapeutic applications.

特性

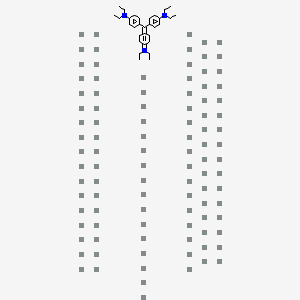

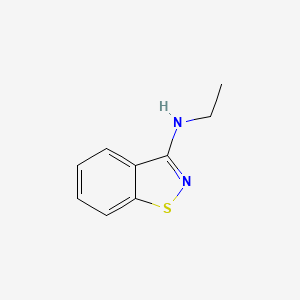

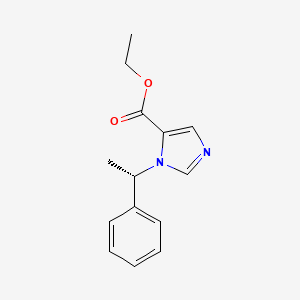

IUPAC Name |

1-(1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUMUPVQYAFTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate) | |

| Record name | Etryptamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046764 | |

| Record name | alpha-Ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action responsible for its antidepressant activity was believed to lie in its ability to inhibit monoamine oxidase, while its stimulant activity on the central nervous system appeared to result from its structural similarity to indole-based psychedelics. [5] Research discovered αET to be both a monoamine oxidase inhibitor and a potent monoamine releasing agent capable of serotonergic neurotoxicity. [3] The ability to release serotonin was linked to αET's MDMA like properties. [2] αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine. | |

| Record name | Etryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2235-90-7 | |

| Record name | α-Ethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etryptamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRYPTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。